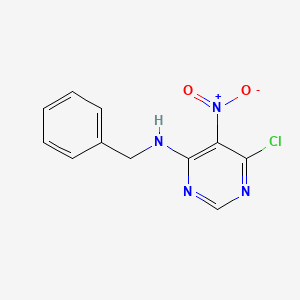

N-benzyl-6-chloro-5-nitropyrimidin-4-amine

Description

Significance of Substituted Pyrimidines in Organic Synthesis and Heterocyclic Chemistry

Substituted pyrimidines are a cornerstone of heterocyclic chemistry and organic synthesis, largely due to their widespread presence in nature and their diverse applications. numberanalytics.com The pyrimidine (B1678525) framework is central to the structure of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. microbenotes.comwikipedia.orggsconlinepress.com Beyond their biological role, pyrimidine derivatives are found in essential compounds like vitamin B1 (thiamine) and various synthetic molecules, including barbiturates. wikipedia.orgchemicalbook.com

The versatility of the pyrimidine ring allows for functionalization at multiple positions, making it an attractive scaffold for developing new compounds. numberanalytics.com In medicinal chemistry, pyrimidine derivatives have been extensively investigated and developed into drugs with a wide array of therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents. gsconlinepress.comnih.gov The ability to modify the pyrimidine core allows chemists to fine-tune the biological activity and physical properties of the resulting molecules, making it a privileged structure in drug discovery. nih.govresearchgate.net The synthesis of pyrimidines can be achieved through various methods, including the cyclization of β-dicarbonyl compounds with amidines, ureas, or guanidines, as well as multicomponent reactions like the Biginelli reaction. wikipedia.org

Contextualizing N-benzyl-6-chloro-5-nitropyrimidin-4-amine as a Versatile Nitro-Activated Pyrimidine Scaffold

This compound serves as a quintessential example of a nitro-activated pyrimidine scaffold. The pyrimidine ring is inherently π-deficient due to the presence of two electronegative nitrogen atoms. wikipedia.org This electron deficiency is significantly enhanced by the attachment of strong electron-withdrawing groups, such as the nitro group at the C5 position and the chlorine atom at the C6 position.

This "nitro-activation" renders the carbon atoms of the pyrimidine ring, particularly at the C2, C4, and C6 positions, highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgchemicalbook.com In the case of this compound, the chlorine atom at the C6 position is an excellent leaving group. This facilitates its displacement by a variety of nucleophiles, providing a straightforward route to synthesize a diverse range of 4,6-disubstituted-5-nitropyrimidines. Research has shown that in reactions involving 6-alkoxy-4-chloro-5-nitropyrimidines and primary amines, even the alkoxy group can be displaced, leading to symmetrically disubstituted pyrimidines under mild conditions. chemrxiv.orgchemrxiv.org This highlights the high reactivity of such activated scaffolds. The benzylamino group at the C4 position further modulates the electronic properties and steric environment of the molecule, influencing its reactivity and potential for further derivatization.

Overview of Academic Research Trajectories for Related Pyrimidine Derivatives

The academic interest in pyrimidine derivatives is vast and continues to expand, driven by their potential applications in medicine and materials science. gsconlinepress.com A significant trajectory of research focuses on the synthesis of novel pyrimidine-based compounds for drug discovery. gsconlinepress.commdpi.com Scientists are continuously developing more efficient and versatile synthetic methods, including multicomponent reactions and transition-metal-catalyzed cross-coupling reactions, to access complex pyrimidine structures. organic-chemistry.orgbiomedpharmajournal.org

Another major research area involves the exploration of pyrimidine derivatives as inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.net The pyrimidine scaffold is adept at forming hydrogen bonds with amino acid residues in the hinge region of kinases, making it a valuable pharmacophore for inhibitor design. nih.gov

Furthermore, the study of the reaction mechanisms of substituted pyrimidines remains an active field. Research into nucleophilic aromatic substitution on activated pyrimidine rings, for instance, seeks to understand the factors that control regioselectivity and reactivity. chemrxiv.orgchemrxiv.orgnih.gov This fundamental knowledge is crucial for designing synthetic routes to new compounds with desired structures and properties. The development of libraries of polysubstituted pyrimidines for high-throughput screening is another important trend, aiming to accelerate the discovery of new biologically active molecules. chemrxiv.org

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-chloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-10-9(16(17)18)11(15-7-14-10)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOXKHIUELNIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202814 | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54413-44-4 | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Benzyl 6 Chloro 5 Nitropyrimidin 4 Amine and Its Precursors

Strategies for the Construction of the Pyrimidine (B1678525) Core bearing Nitro and Chloro Substituents

Synthesis of 4,6-Dichloro-5-nitropyrimidine (B16160) as a Key Starting Material

The principal precursor for the title compound is 4,6-dichloro-5-nitropyrimidine. A common and effective method for its synthesis involves the chlorination of 4,6-dihydroxy-5-nitropyrimidine. This transformation is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline or N,N-diisopropylethylamine. chemicalbook.comchemicalbook.comgoogle.com The base plays a crucial role in neutralizing the hydrogen chloride generated during the reaction, thereby facilitating the chlorination process.

The reaction is generally carried out by heating the dihydroxy pyrimidine in an excess of phosphorus oxychloride, which can also serve as the solvent. google.com The temperature is typically raised to reflux (around 100-110°C) to ensure complete conversion. google.com Upon completion, the excess phosphorus oxychloride is removed under reduced pressure, and the crude product is isolated by carefully quenching the reaction mixture with ice water. chemicalbook.comchemicalbook.com Subsequent purification by extraction and chromatography yields the desired 4,6-dichloro-5-nitropyrimidine. Yields for this reaction are often high, with some procedures reporting up to 97%. chemicalbook.com

| Starting Material | Chlorinating Agent | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 4,6-dihydroxy-5-nitropyrimidine | POCl₃ | N,N-Diisopropylethylamine | POCl₃ | 100 | 5 | 97 |

| 4,6-dihydroxy-5-nitropyrimidine | POCl₃ | N,N-Dimethylaniline | POCl₃ | 125-130 | 1 | 70 |

| 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | POCl₃ | N,N-Dimethylaniline | POCl₃ | 100-110 (Reflux) | 8 | 70 |

Chlorination Procedures for Nitropyrimidinols

The chlorination of nitropyrimidinols, which are hydroxyl-substituted nitropyrimidines, is a fundamental step in the synthesis of various chlorinated pyrimidine intermediates. The most widely used chlorinating agent for this purpose is phosphorus oxychloride (POCl₃). asianpubs.orgresearchgate.net This reagent is effective in converting the hydroxyl groups into chlorine atoms, a transformation that is crucial for activating the pyrimidine ring towards nucleophilic substitution.

The reaction conditions for the chlorination of nitropyrimidinols can be tailored to the specific substrate. Generally, the reaction is performed by heating the nitropyrimidinol in an excess of POCl₃. The addition of a tertiary amine, such as N,N-dimethylaniline, can act as a catalyst and acid scavenger, improving the reaction rate and yield. google.com For instance, the chlorination of 4,6-dihydro-2-methyl-5-nitropyrimidine using phosphorus oxytrichloride has been reported to afford 4,6-dichloro-2-methyl-5-nitropyrimidine (B82758) in an 82.6% yield. asianpubs.orgresearchgate.net

Alternative chlorinating agents can also be employed, although they are less common for this specific transformation. The choice of the chlorinating agent and reaction conditions is critical to avoid unwanted side reactions and to achieve a high yield of the desired chlorinated product.

| Substrate | Chlorinating Agent | Base/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4,6-dihydroxy-5-nitropyrimidine | POCl₃ | N,N-Diisopropylethylamine | 100 | 97 |

| 4,6-dihydro-2-methyl-5-nitropyrimidine | POCl₃ | - | Reflux | 82.6 |

| 4,6-dihydroxy-2-methylthio-5-nitropyrimidine | POCl₃ | N,N-Dimethylaniline | 100-110 | 70 |

Amination Reactions in the Synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine

The introduction of the benzylamino group onto the dichloronitropyrimidine core is a critical step that is achieved through a nucleophilic aromatic substitution (SNAr) reaction. The success of this step depends on achieving selectivity and controlling the extent of substitution.

Selective Nucleophilic Aromatic Substitution with Benzylamines

The reaction between 4,6-dichloro-5-nitropyrimidine and benzylamine (B48309) proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nitro group at the 5-position, along with the two chlorine atoms, significantly activates the pyrimidine ring towards nucleophilic attack. The chlorine atom at the 4-position is generally more susceptible to substitution than the one at the 6-position due to the electronic effects of the adjacent nitro group.

This selective mono-amination is typically carried out by treating 4,6-dichloro-5-nitropyrimidine with one equivalent of benzylamine in a suitable solvent, often in the presence of a base to neutralize the HCl formed during the reaction. The choice of solvent and base, as well as the reaction temperature, can influence the rate and selectivity of the reaction.

Considerations for Mono- and Di-substitution Control

A key challenge in the amination of 4,6-dichloro-5-nitropyrimidine is controlling the reaction to favor the desired mono-substituted product, this compound, over the di-substituted by-product, N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine.

Several factors influence the ratio of mono- to di-substitution:

Stoichiometry: Using a stoichiometric amount or a slight excess of benzylamine relative to the dichloropyrimidine substrate generally favors mono-substitution.

Reaction Temperature: Lower reaction temperatures can help to control the reactivity and minimize the formation of the di-substituted product.

Reaction Time: Shorter reaction times are often employed to prevent the further reaction of the mono-substituted product.

Nature of the Amine: The steric hindrance of the amine can play a role. While benzylamine is not exceptionally bulky, more sterically demanding amines show a higher propensity for mono-substitution. mdpi.com

In some cases, even with careful control of reaction conditions, a mixture of mono- and di-substituted products may be obtained, necessitating purification by chromatography. Interestingly, some studies have shown that the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines can lead to the unexpected formation of symmetrical 4,6-diamino-5-nitropyrimidines, where the alkoxy group is also displaced. chemrxiv.org This highlights the complex reactivity of these systems.

| Dichloropyrimidine | Amine | Amine Equivalents | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4,6-dichloropyrimidine | Adamantane-containing amine | 1 | K₂CO₃ (4 eq.) | DMF | 140 | Mono-aminated | 60-99 |

| 4,6-dichloro-5-nitropyrimidine | Benzylamine | 1 | Et₃N | EtOH | RT | Mono-aminated (expected major) | - |

| 4,6-dichloro-5-nitropyrimidine | Benzylamine | >2 | - | - | Elevated | Di-aminated (expected major) | - |

Multi-step Synthetic Pathways to this compound Analogues

The versatile reactivity of the this compound scaffold allows for its elaboration into a wide range of more complex heterocyclic systems, particularly purine (B94841) analogues. These multi-step pathways often involve the initial synthesis of the substituted pyrimidine, followed by further transformations.

A common strategy involves the reduction of the nitro group at the 5-position to an amino group. This creates a 4,5-diaminopyrimidine (B145471) derivative, which is a key precursor for the construction of a fused imidazole (B134444) ring, characteristic of the purine core. The cyclization can be achieved by reacting the diamine with various one-carbon sources, such as formic acid, orthoesters, or aldehydes.

For example, a 4-alkylamino-6-chloro-5-nitropyrimidine can be reduced, and the resulting 5-amino derivative can then be cyclized to form a 6-chloro-9-substituted purine. The remaining chlorine atom at the 6-position of the purine can then be subjected to further nucleophilic substitution reactions to introduce additional diversity.

Another approach involves utilizing the reactivity of the remaining chloro group at the 6-position of this compound. This chlorine can be displaced by other nucleophiles, such as alkoxides or other amines, to generate a library of 4,6-disubstituted-5-nitropyrimidines. These intermediates can then be carried forward through reduction and cyclization steps to produce a variety of substituted purine analogues. The choice of synthetic route depends on the desired final structure and the availability of starting materials.

Synthesis of 4-Alkoxy-6-chloro-5-nitropyrimidines as Intermediates

The synthesis of 4-alkoxy-6-chloro-5-nitropyrimidines serves as a critical step in the functionalization of the pyrimidine ring. These compounds are typically prepared via nucleophilic aromatic substitution (SNAr) from 4,6-dichloro-5-nitropyrimidine. The presence of the electron-withdrawing nitro group at the 5-position activates the chlorine atoms at the 4- and 6-positions towards nucleophilic attack. chemrxiv.orgresearchgate.net

A common and effective method involves the reaction of 4,6-dichloro-5-nitropyrimidine with a variety of alcohols in the presence of a non-nucleophilic base. This approach allows for the selective monosubstitution of one chlorine atom with an alkoxy group, as the second substitution is significantly less favorable under mild conditions. chemrxiv.orgrsc.org A study outlining this methodology utilized 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as the base and anhydrous tetrahydrofuran (B95107) (THF) as the solvent at a controlled temperature of 0 °C. rsc.org This procedure has been successfully applied to synthesize a range of 4-alkoxy-6-chloro-5-nitropyrimidines with moderate yields. rsc.org

The following table summarizes the synthesis of several 4-alkoxy-6-chloro-5-nitropyrimidine intermediates:

| Alcohol | Product | Base/Solvent | Temperature (°C) | Yield (%) | Reference |

| Prop-2-yn-1-ol | 4-chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine | DBU/THF | 0 | 51 | rsc.org |

| Benzyl (B1604629) alcohol | 4-(benzyloxy)-6-chloro-5-nitropyrimidine | DBU/THF | 0 | 47 | rsc.org |

| Ethanol | 4-chloro-6-ethoxy-5-nitropyrimidine | DBU/THF | 0 | 16 | rsc.org |

Reduction of Nitro Groups in Pyrimidine Intermediates

The reduction of the nitro group in pyrimidine intermediates to an amino group is a pivotal transformation in the synthesis of many bioactive molecules. The resulting amino-pyrimidine derivatives are versatile precursors for the construction of fused heterocyclic systems, such as purines. chemrxiv.orgchemrxiv.org The challenge in this synthetic step lies in the chemoselective reduction of the nitro group without affecting other sensitive functional groups, particularly the chloro substituent, which is susceptible to hydrodehalogenation.

A variety of reducing agents and catalytic systems have been developed for the reduction of nitroarenes and nitroheteroarenes. researchgate.net For electron-rich nitro heterocycles like nitropyrimidines, specific methodologies are employed to ensure high selectivity and yield. researchgate.net

Commonly used methods include:

Catalytic Hydrogenation: This is a widely used industrial method, often employing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The choice of catalyst and reaction conditions (pressure, temperature, solvent) is crucial to prevent side reactions like dehalogenation. google.com

Metal-Acid Systems: A classic and effective method for nitro group reduction is the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH). researchgate.net The Fe/AcOH system has been reported to be effective for the reduction of nitro heteroarenes, providing the corresponding amino derivatives in good yields. researchgate.net

Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst (e.g., Pd/C). It offers a milder and often more selective alternative to high-pressure hydrogenation.

Other Reagents: Other reagents, such as sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂), can also be employed for the reduction of nitro groups, often under milder conditions which can be beneficial for sensitive substrates.

A review on the reduction of electron-rich nitro heteroarenes highlights several effective systems. For instance, the use of iron in acetic acid has been shown to reduce 4-chloro-6-methyl-5-nitro-2-phenylpyrimidine to the corresponding amine in 84% yield. researchgate.net Another example is the use of sponge nickel catalyst for the selective reduction of various nitro-substituted heterocycles, affording the amino products in moderate to excellent yields (48-86%). researchgate.net

The following table provides examples of reduction methods for nitro-heterocyclic compounds, demonstrating the variety of reagents and their effectiveness:

| Substrate | Reducing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-chloro-6-methyl-5-nitro-2-phenylpyrimidine | Fe/AcOH | Methanol | 60-65 | 2 | 84 | researchgate.net |

| 2-chloro-5-nitropyridine | Sponge Nickel | Methanol | RT | 1 | 86 | researchgate.net |

| 3,5-dinitropyridine | Fe/CaCl₂ | Ethanol/Water | Reflux | 0.5 | 92 | researchgate.net |

| Various nitroarenes | Trichlorosilane/DIPEA | Acetonitrile | 0-15 | 2-48 | High | google.com |

The selection of the appropriate reduction methodology is critical and depends on the specific substituents present on the pyrimidine ring to achieve the desired transformation efficiently and selectively.

Computational and Theoretical Studies on N Benzyl 6 Chloro 5 Nitropyrimidin 4 Amine Reactivity and Structure

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations have been pivotal in elucidating the intricate mechanisms of SNAr reactions involving nitropyrimidine scaffolds. These studies clarify the roles of various intermediates and transition states that govern the reaction kinetics and product distribution.

Theoretical investigations into the aminolysis of related 6-alkoxy-4-chloro-5-nitropyrimidines have successfully identified and characterized the transition states (TS) for the sequential substitution of both the chlorine and alkoxy groups. chemrxiv.orgrsc.org By calculating the free energy barriers (ΔG‡), researchers can predict the feasibility and rate of different reaction pathways. chemrxiv.org For instance, in the reaction between a 6-alkoxy-4-chloro-5-nitropyrimidine and an amine, the transition state for the initial substitution of the chlorine atom (TS23) was found to have a lower energy barrier than the competing substitution of the alkoxy group (TS26), explaining the observed selectivity. chemrxiv.org

Intrinsic Reaction Coordinate (IRC) calculations are crucial for confirming that a calculated transition state correctly connects the reactants and products. chemrxiv.orgrsc.orgchemrxiv.org This analysis maps the entire reaction pathway, providing a detailed profile of the energy landscape. Through IRC analysis, "hidden" intermediates, such as Meisenheimer complexes, have been identified along the reaction coordinate, offering a more nuanced understanding of the mechanism than a simple transition state theory model might suggest. chemrxiv.orgchemrxiv.org

| Reaction Step | Transition State | ΔG‡ (kcal mol-1) | Description |

|---|---|---|---|

| Initial Cl Substitution | TS16 | 11.36 | Reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with methylamine. chemrxiv.org |

| Second Cl Substitution | TS65 | 12.50 | Reaction of 4-alkylamine-6-chloro-5-nitropyrimidine intermediate. chemrxiv.org |

| Initial Cl Substitution (Alkoxy present) | TS23 | 13.13 | Reaction of 6-alkoxy-4-chloro-5-nitropyrimidine. chemrxiv.org |

| Alkoxy Substitution (from intermediate) | TS35 | 17.41 | Reaction of 6-alkoxy-4-alkylamine-5-nitropyrimidine intermediate. chemrxiv.org |

Analysis of Meisenheimer Complexes in Pyrimidine (B1678525) Aminolysis

Meisenheimer complexes are key intermediates in many SNAr reactions, representing the addition of the nucleophile to the aromatic ring to form a stabilized anionic σ-adduct. nih.govfrontiersin.org In the aminolysis of chloronitropyrimidines, computational studies have successfully located and analyzed these complexes. chemrxiv.orgchemrxiv.org The stability and structure of the Meisenheimer complex can determine whether the reaction proceeds via a stepwise or a concerted mechanism. rsc.org

In some calculated reaction pathways, a stable Meisenheimer complex was identified as a true intermediate, supporting a stepwise mechanism. chemrxiv.org However, in other pathways, no stable intermediate was found, suggesting a more concerted process. chemrxiv.org This highlights the complexity of these reactions, where the mechanism can be highly dependent on the specific substrates and reaction conditions. chemrxiv.org The debate continues as to whether some species identified computationally as Meisenheimer complexes might, in fact, be transition states themselves. chemrxiv.org

Examination of Steric and Electronic Effects of Substituents on Pyrimidine Reactivity

The reactivity of the pyrimidine ring is heavily influenced by the electronic and steric properties of its substituents. The nitro group (-NO₂) at position 5 is a powerful electron-withdrawing group, which activates the pyrimidine ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. researchgate.net

The nature of the leaving group is also critical. Computational studies have shown that in a 6-alkoxy-4-chloro-5-nitropyrimidine system, the chlorine atom is a better leaving group than the alkoxy group in the initial reaction with a primary amine. rsc.org However, once the first substitution has occurred to form a 4-alkylamine-6-alkoxy-5-nitropyrimidine, the alkoxy group becomes a better leaving group than the chlorine in the analogous 4-alkylamine-6-chloro-5-nitropyrimidine. rsc.org This demonstrates a subtle interplay of electronic effects from the substituents. The choice of the amine nucleophile, including steric hindrance from groups like the benzyl (B1604629) moiety in N-benzyl-6-chloro-5-nitropyrimidin-4-amine, also influences reaction efficiency and outcomes.

Predictive Modeling for Novel Pyrimidine Transformations

The insights gained from quantum chemical investigations serve as a foundation for predictive modeling. By understanding the mechanistic details, such as the energy barriers of different pathways and the influence of substituents, computational models can be used to predict the outcomes of unknown reactions. chemrxiv.org This predictive power is invaluable for designing synthetic routes to novel, structurally diverse purine (B94841) and pyrimidine libraries for applications in medicinal chemistry. chemrxiv.orgrsc.org For example, the unexpected finding that aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines leads to disubstituted products was fully rationalized by computational modeling, which can now be used to predict which combinations of leaving groups and nucleophiles will favor this type of transformation. chemrxiv.org

Spectroscopic Characterization and Advanced Structural Elucidation of N Benzyl 6 Chloro 5 Nitropyrimidin 4 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. For N-benzyl-6-chloro-5-nitropyrimidin-4-amine, the spectrum is expected to show distinct signals corresponding to the pyrimidine (B1678525) ring proton, the amine proton, and the protons of the benzyl (B1604629) group.

In a closely related analog, 6-chloro-N-methyl-N-phenylpyrimidin-4-amine, the pyrimidine proton (H-2) appears as a singlet at approximately 8.51 ppm. researchgate.net The phenyl group protons resonate as multiplets between 7.15 and 7.39 ppm. researchgate.net For this compound, similar chemical shifts are anticipated. The single proton on the pyrimidine ring is expected to appear as a singlet in the downfield region due to the electron-withdrawing effects of the adjacent nitrogen atoms and the nitro group. The five protons of the benzyl group's phenyl ring would typically appear as a multiplet. The two benzylic protons (-CH₂-) are expected to produce a distinct signal, likely a doublet if coupled to the N-H proton, around 4.8-4.9 ppm. The amine proton (N-H) signal is often broad and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrimidine H-2 | ~8.5 | Singlet |

| Benzyl-NH | Variable | Broad Singlet |

| Benzyl-Aromatic CH | ~7.2-7.4 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

For the analog 6-chloro-N-methyl-N-phenylpyrimidin-4-amine, signals are observed at 156.6, 153.9, 152.4, 142.2, 129.8, 128.6, 126.3, and 41.7 ppm. researchgate.net The signals at 156.6, 153.9, and 152.4 ppm can be assigned to the carbons of the pyrimidine ring, while the peaks at 142.2, 129.8, 128.6, and 126.3 ppm correspond to the aromatic carbons of the phenyl group. The signal at 41.7 ppm is attributed to the N-methyl carbon. researchgate.net

For this compound, the pyrimidine and phenyl carbons are expected to resonate at similar chemical shifts. The most significant difference would be the signal for the benzylic methylene (B1212753) carbon (-CH₂-), which is anticipated to appear around 45-50 ppm, in place of the N-methyl signal of the analog. chemrxiv.org The carbon atoms attached to the nitro group (C-5) and chlorine (C-6) would also have characteristic chemical shifts influenced by these substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrimidine C-2 | ~158 |

| Pyrimidine C-4 | ~160 |

| Pyrimidine C-5 | ~113 |

| Pyrimidine C-6 | ~157 |

| Benzyl-CH₂ | ~45 |

| Benzyl-Aromatic C (quaternary) | ~137 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The molecular formula for this compound is C₁₁H₉ClN₄O₂, giving it a molecular weight of approximately 264.67 g/mol . synblock.com

In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) at m/z ≈ 265. A characteristic isotopic peak ([M+2]⁺) at m/z ≈ 267, with an intensity of about one-third of the molecular ion peak, would confirm the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. For instance, the related compound N⁴,N⁶-dibenzyl-5-nitropyrimidine-4,6-diamine (C₁₈H₁₈N₅O₂) has a calculated M+H value of 336.1461, with an observed value of 336.1460. chemrxiv.org

Common fragmentation pathways would likely involve the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Other fragments may arise from the loss of the nitro group (-NO₂) or cleavage of the pyrimidine ring.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Identity |

|---|---|

| ~265/267 | [M]⁺ (Molecular Ion) |

| ~219/221 | [M - NO₂]⁺ |

| ~174 | [M - C₇H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display several characteristic absorption bands.

The N-H stretching vibration of the secondary amine is expected to appear as a sharp band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations from the benzyl group are anticipated just above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrimidine rings typically appear in the 1500-1600 cm⁻¹ region. Crucially, the nitro group (NO₂) will show two strong, characteristic absorption bands corresponding to asymmetric and symmetric stretching, typically around 1560 cm⁻¹ and 1350 cm⁻¹, respectively. nih.gov The C-Cl stretching vibration is usually observed in the fingerprint region, below 800 cm⁻¹.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (amine) | 3300 - 3500 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=N, C=C Stretch (ring) | 1500 - 1600 |

| N-O Stretch (asymmetric NO₂) | 1540 - 1580 |

| N-O Stretch (symmetric NO₂) | 1330 - 1370 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to verify the compound's purity and empirical formula. For this compound (C₁₁H₉ClN₄O₂), the theoretical elemental composition can be calculated precisely.

Table 5: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon | C | 12.01 | 132.11 | 49.92% |

| Hydrogen | H | 1.008 | 9.072 | 3.43% |

| Chlorine | Cl | 35.45 | 35.45 | 13.40% |

| Nitrogen | N | 14.01 | 56.04 | 21.17% |

Experimental values that closely match these theoretical percentages provide strong evidence for the assigned molecular formula.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming the absolute connectivity and conformation of the molecule in the solid state.

While the specific crystal structure for this compound is not detailed in the provided sources, analysis of a similar pyrimidine derivative, 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide, reveals the type of data that can be obtained. nih.govresearchgate.net This compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Such an analysis for this compound would confirm the planarity of the pyrimidine ring and determine the dihedral angle between the pyrimidine and the benzyl group's phenyl ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.

Table 6: Representative Crystallographic Data from a Related Pyrimidine Derivative

| Parameter | Value (from C₁₁H₁₁ClN₄O₃S) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.8792 |

| b (Å) | 13.3557 |

| c (Å) | 8.0867 |

| β (°) | 102.396 |

| Volume (ų) | 1358.57 |

| Z (molecules/unit cell) | 4 |

Data from 4-Amino-N-(6-chloro-5-methoxypyrimidin-4-yl)benzenesulfonamide illustrates the parameters obtained from X-ray crystallography. researchgate.net

Derivatization Strategies and Synthesis of N Benzyl 6 Chloro 5 Nitropyrimidin 4 Amine Analogues

Design and Synthesis of N,6-Disubstituted Pyrimidine (B1678525) Derivatives

The foundational step in accessing a library of analogues is the efficient synthesis of the parent scaffold, N-benzyl-6-chloro-5-nitropyrimidin-4-amine. The common route begins with a commercially available precursor, 4,6-dichloro-5-nitropyrimidine (B16160). This starting material is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group at the C5 position.

The synthesis leverages the differential reactivity of the two chlorine atoms. By carefully controlling reaction conditions, a regioselective monosubstitution can be achieved. Typically, the reaction involves treating 4,6-dichloro-5-nitropyrimidine with one equivalent of benzylamine (B48309) in a suitable solvent, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloric acid byproduct. The reaction proceeds under mild conditions, such as stirring at room temperature, to selectively replace one chloro group, yielding the desired this compound.

Further substitution at the C6 position allows for the creation of N,6-disubstituted pyrimidine derivatives. This sequential substitution strategy is a powerful tool for building molecular diversity, as a wide range of nucleophiles can be introduced at the C6 position after the initial installment of the benzylamine group at C4.

Development of Substituted N-benzylaminopyrimidine Scaffolds

The N-benzylaminopyrimidine framework is a privileged structure in drug discovery. The benzyl (B1604629) group itself offers a site for modification, allowing for the exploration of structure-activity relationships by introducing various substituents on the phenyl ring. For instance, analogues can be synthesized using substituted benzylamines (e.g., 4-chlorobenzylamine, 4-methoxybenzylamine) in the initial reaction with 4,6-dichloro-5-nitropyrimidine.

Moreover, the development of these scaffolds extends beyond simple substitution on the benzyl ring. The entire N-benzylaminopyrimidine core serves as a template for creating more complex molecules. The inherent reactivity of the C6-chloro and C5-nitro groups provides the chemical handles necessary for subsequent synthetic manipulations, leading to a broad spectrum of derivatives with potentially diverse biological activities.

Introduction of Diverse Functional Groups through Nucleophilic Displacement

With the this compound scaffold in hand, the C6-chloro group serves as an excellent leaving group for a second SNAr reaction. This step is pivotal for introducing a wide array of functional groups, thereby generating extensive libraries of analogues. The choice of nucleophile dictates the nature of the substituent at the C6 position.

Common nucleophilic displacement reactions include:

Amination: Reaction with various primary or secondary amines (aliphatic or aromatic) introduces different amino substituents at C6. These reactions are typically carried out in a polar solvent at elevated temperatures.

Alkoxylation/Aryloxylation: Treatment with alkoxides (e.g., sodium methoxide) or phenoxides introduces ether linkages. These reactions often require anhydrous conditions to prevent hydrolysis.

Thiolation: Reaction with thiols or thiolates results in the formation of thioether derivatives.

The table below illustrates the versatility of this approach by showcasing various nucleophiles used to displace the C6-chloro group and the corresponding products.

| Nucleophile | Reagent Example | Resulting C6-Substituent | Product Class |

| Primary Amine | Aniline | -NHPh | N4-benzyl-N6-phenyl-5-nitropyrimidine-4,6-diamine |

| Secondary Amine | Morpholine | -N(CH2CH2)2O | 4-(N-benzyl-5-nitro-pyrimidin-4-yl)morpholine |

| Alcohol/Alkoxide | Sodium Methoxide | -OCH3 | N-benzyl-6-methoxy-5-nitropyrimidin-4-amine |

| Phenol/Phenoxide | Sodium Phenoxide | -OPh | N-benzyl-5-nitro-6-phenoxypyrimidin-4-amine |

| Thiol/Thiolate | Sodium Thiophenoxide | -SPh | N-benzyl-5-nitro-6-(phenylthio)pyrimidin-4-amine |

This strategy has been successfully employed to synthesize symmetrical 4,6-diamino-5-nitropyrimidines by reacting 4,6-dichloro-5-nitropyrimidine with two equivalents of an amine under more forcing conditions. rsc.org Interestingly, studies have also shown that in certain 6-alkoxy-4-chloro-5-nitropyrimidines, the alkoxy group can be displaced by an amine, indicating that the leaving group ability can be modulated by the reaction conditions and substrate. rsc.orgchemrxiv.org

Accessing Novel Heterocycles via Pyrimidine Transformation

The derivatization of this compound is not limited to substitutions on the pyrimidine ring. The scaffold can undergo ring transformation or annulation reactions to construct fused heterocyclic systems, which are of significant interest in medicinal chemistry.

A critical step in many of these transformations is the reduction of the 5-nitro group to a 5-amino group. This is commonly achieved using reagents such as tin(II) chloride (SnCl2), sodium dithionite (B78146), or catalytic hydrogenation. The resulting pyrimidine-4,5-diamine is a key intermediate, analogous to the precursors used in the synthesis of purines.

Once the 4,5-diamine is formed, it can be cyclized with various one-carbon synthons to form a fused five-membered ring. For example:

Reaction with formic acid or triethyl orthoformate leads to the formation of a purine (B94841) ring system.

Reaction with nitrous acid can yield a triazolopyrimidine.

These reductive cyclization pathways dramatically increase the structural diversity accessible from the initial pyrimidine scaffold. researchgate.net The transformation of 5-nitropyrimidines into other heterocycles like pyridines has also been reported, although these reactions often involve more complex ring-opening and rearrangement mechanisms initiated by specific nucleophiles. researchgate.netresearchgate.net This highlights the rich and varied chemistry of nitropyrimidines, allowing access to a vast chemical space from a single, versatile intermediate.

Applications of N Benzyl 6 Chloro 5 Nitropyrimidin 4 Amine As a Synthetic Intermediate

Utilization in the Synthesis of Complex Organic Molecules

The unique arrangement of reactive sites on the N-benzyl-6-chloro-5-nitropyrimidin-4-amine molecule allows for its sequential and regioselective modification. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, providing a direct route to introduce diverse functionalities. Subsequently, the nitro group at the 5-position can be reduced to an amine, which can then be used to construct fused ring systems, a common strategy in the synthesis of heterocyclic compounds.

The pyrimidine (B1678525) framework of this compound is a fundamental component for the synthesis of purine (B94841) analogs. Purines are a critical class of heterocyclic compounds, forming the basis of DNA and RNA nucleobases (adenine and guanine) and playing essential roles in cellular metabolism and signaling. nih.gov Synthetic purine derivatives are widely explored for their potential as therapeutic agents, particularly in oncology. nih.gov

The synthesis of purine derivatives from this intermediate typically involves a two-step process:

Nucleophilic Substitution: The chlorine atom at the C6 position is displaced by a nucleophile, such as an amine or thiol, to introduce a desired substituent.

Reductive Cyclization: The nitro group is reduced to an amine. This newly formed amine, being adjacent to the amine at the C4 position, is perfectly positioned to react with a one-carbon electrophile (e.g., formic acid or a derivative) to close the imidazole (B134444) ring, thus forming the bicyclic purine core.

This strategy allows for the creation of a wide array of substituted purines, which are valuable for investigating structure-activity relationships and developing new drug candidates. The benzyl (B1604629) group serves as a protecting group that can be removed at a later stage if necessary.

Table 1: Key Reactions in Purine Synthesis from Pyrimidine Intermediate

| Step | Reaction Type | Reagents & Conditions | Purpose |

| 1 | Nucleophilic Aromatic Substitution (SNAr) | R-NH2 (Amine) or R-SH (Thiol) | Displaces the chlorine atom at the C6 position to introduce diverse side chains (R-groups). |

| 2 | Nitro Group Reduction | Fe/AcOH or H2, Pd/C | Converts the nitro group at the C5 position into a primary amine (-NH2). |

| 3 | Imidazole Ring Formation (Cyclization) | Formic acid (HCOOH) or Triethyl orthoformate | Reacts with the diamine formed in Step 2 to construct the fused imidazole ring, completing the purine skeleton. |

This compound and its closely related analogs are crucial intermediates in the synthesis of complex pharmaceuticals, most notably the antiplatelet agent Ticagrelor. rasayanjournal.co.in Ticagrelor features a triazolo[4,5-d]pyrimidine core, which is constructed from a substituted 5-nitropyrimidine (B80762) precursor.

In several reported syntheses of Ticagrelor, a key step involves the reaction of a 4,6-dichloro-5-nitropyrimidine (B16160) derivative with two different amines in a sequential manner. rasayanjournal.co.injocpr.com The first amine displaces one chlorine atom, and the second amine displaces the other. The resulting diamino-nitropyrimidine is then processed to form the final triazole ring of Ticagrelor.

For example, a common synthetic route involves reacting 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (B103838) with a chiral cyclopentyl amine intermediate. rasayanjournal.co.in The resulting compound, which shares the core structure of N-substituted-6-chloro-5-nitropyrimidin-4-amine, undergoes further substitution and a subsequent reduction of the nitro group, followed by cyclization to form the triazolopyrimidine nucleus. rasayanjournal.co.innih.gov This highlights the role of the nitropyrimidine skeleton as a foundational scaffold upon which the complex structure of Ticagrelor is built.

Role in the Generation of Chemical Libraries for Academic Screening

The facile and regioselective reactivity of this compound makes it an ideal scaffold for combinatorial chemistry and the generation of chemical libraries. nih.gov These libraries, containing hundreds or thousands of structurally related but distinct compounds, are essential tools in drug discovery and chemical biology for high-throughput screening to identify new bioactive molecules. nih.gov

The synthesis of a library using this pyrimidine scaffold typically proceeds via a "split-and-pool" or parallel synthesis strategy. The reactive chlorine atom at the C6 position serves as the primary point of diversification. By reacting the starting pyrimidine with a collection of different nucleophiles (e.g., a set of primary or secondary amines), a diverse array of C6-substituted derivatives can be generated. Each of these derivatives can then undergo further reactions, such as the reduction of the nitro group and subsequent acylation or alkylation, to add another layer of molecular diversity.

This systematic approach allows for the rapid creation of a large number of compounds from a single, common intermediate, facilitating the exploration of chemical space around the pyrimidine core. nih.gov The resulting libraries are then screened against biological targets like enzymes or receptors to identify "hits" that can be further optimized into lead compounds for drug development. nih.gov

Table 2: Example of Diversification for a Chemical Library

| Scaffold Position | Reaction Type | Example Reagents for Diversification | Resulting Functionality |

| C6 | SNAr | Aniline, Cyclohexylamine, Morpholine | Introduction of varied aryl, alkyl, and heterocyclic amino groups. |

| C5 (post-reduction) | Acylation | Acetyl chloride, Benzoyl chloride | Formation of different amide bonds. |

| C5 (post-reduction) | Reductive Amination | Various aldehydes/ketones + NaBH(OAc)3 | Introduction of diverse secondary or tertiary amino substituents. |

Integration into Energetic Materials Research through Pyrimidine Skeleton Modification

The chemical structure of this compound contains features that are of significant interest in the field of energetic materials. Energetic compounds, which include explosives, propellants, and pyrotechnics, are characterized by a high density of stored chemical energy that can be released rapidly. Key attributes for energetic materials include high nitrogen content, a positive heat of formation, and a high oxygen balance (the degree to which the molecule contains its own oxidizer). chemistry-chemists.com

The pyrimidine skeleton is a nitrogen-rich heterocycle, and the presence of the nitro group (-NO₂) provides oxidizing capability. mdpi.com Researchers in this field seek to synthesize novel molecules with improved performance (e.g., higher detonation velocity) and enhanced safety characteristics (e.g., lower sensitivity to shock or friction).

Modification of the this compound scaffold can be explored to create new energetic materials. This can involve:

Introduction of additional energetic groups (toxophores): The reactive chlorine atom can be substituted with other nitrogen-rich groups, such as azides (-N₃) or tetrazoles, to further increase the nitrogen content and heat of formation. researchgate.net

While carbocyclic nitroaromatics like TNT are well-known, there is growing interest in heterocyclic-based energetic materials due to their generally higher heats of formation and densities. chemistry-chemists.com The this compound core represents a viable starting point for synthesizing novel, high-nitrogen energetic compounds. uni-muenchen.de

Future Research Directions and Emerging Paradigms in N Benzyl 6 Chloro 5 Nitropyrimidin 4 Amine Research

Development of Novel Catalytic Approaches for Pyrimidine (B1678525) Functionalization

The pyrimidine scaffold, while a cornerstone in many bioactive compounds, often requires harsh conditions for its functionalization. mdpi.comgrowingscience.com Modern catalysis offers a pathway to milder and more selective transformations. Future research on N-benzyl-6-chloro-5-nitropyrimidin-4-amine is expected to leverage these catalytic strategies to modify its structure with high precision.

Key Research Thrusts:

C-H Functionalization: Direct C-H functionalization is a powerful tool for installing new functional groups without pre-activating the molecule. Research will likely focus on transition-metal-catalyzed (e.g., Palladium, Rhodium, Iridium) C-H activation of the benzyl (B1604629) group or even the pyrimidine ring itself, allowing for the introduction of aryl, alkyl, or other moieties. researchgate.net This approach streamlines synthesis by reducing the number of steps required for derivatization.

Cross-Coupling Reactions: The chlorine atom at the C6 position of this compound is a prime handle for cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. researchgate.net Future work will likely explore novel catalysts, including nickel-based systems, that offer higher efficiency, broader substrate scope, and greater functional group tolerance, even under electrochemical conditions. acs.orgacs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forging new bonds. This approach could be used to generate radical intermediates from this compound or a coupling partner, enabling unique transformations that are difficult to achieve with traditional thermal methods.

Table 1: Potential Catalytic Systems for Functionalization of the Pyrimidine Core

| Catalytic Strategy | Target Position | Potential Catalyst | Transformation Example |

| C-H Arylation | Benzyl group (ortho) | Pd(OAc)₂ / Ligand | Direct coupling with aryl halides |

| Suzuki Coupling | C6-Chloro | Pd(PPh₃)₄ / Base | Substitution of chlorine with an arylboronic acid |

| Buchwald-Hartwig Amination | C6-Chloro | NiBr₂·bpy (electrochemical) | Substitution of chlorine with a primary/secondary amine |

| Photoredox Alkylation | C6-Chloro | Ru(bpy)₃Cl₂ / Light | Dehalogenative coupling with alkyl carboxylic acids |

Green Chemistry Principles in Pyrimidine Synthesis and Derivatization

Traditional methods for synthesizing pyrimidines often involve hazardous reagents and solvents, generating significant waste. rasayanjournal.co.in The integration of green chemistry principles is crucial for developing more sustainable and environmentally friendly processes for this compound. benthamdirect.comnih.govingentaconnect.com

Key Research Thrusts:

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted syntheses are expected to gain prominence. rasayanjournal.co.inpowertechjournal.com These techniques can dramatically reduce reaction times, improve yields, and often allow for the use of greener solvents or even solvent-free conditions. rasayanjournal.co.innih.gov

Benign Solvents and Catalysts: Research will focus on replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids. rasayanjournal.co.in Furthermore, the development of reusable heterogeneous catalysts or organocatalysts can minimize waste and simplify product purification. powertechjournal.com

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly desirable for their high atom economy. mdpi.comrasayanjournal.co.in Designing novel MCRs for the one-pot synthesis of this compound derivatives will be a significant area of future research.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Method | Green Chemistry Approach |

| Energy Source | Conventional heating (oil bath) | Microwave irradiation, Ultrasonication powertechjournal.com |

| Solvents | Chlorinated solvents, DMF | Water, Ethanol, Ionic Liquids, Solvent-free rasayanjournal.co.in |

| Catalysts | Stoichiometric reagents, homogeneous catalysts | Reusable heterogeneous catalysts, Biocatalysts powertechjournal.com |

| Reaction Time | Hours to days | Minutes to hours rasayanjournal.co.in |

| Waste Generation | High (low atom economy) | Low (high atom economy via MCRs) rasayanjournal.co.in |

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

A deep understanding of reaction mechanisms, including the identification of transient intermediates and transition states, is essential for optimizing synthetic routes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for gaining these insights.

Key Research Thrusts:

Real-time 2D NMR Spectroscopy: Recent advancements in ultrafast multidimensional NMR allow for the acquisition of 2D spectra on the timescale of a reaction. nih.gov Applying this to the synthesis or functionalization of this compound could allow for the direct observation of intermediates, providing definitive mechanistic information that is otherwise inaccessible. nih.gov

In-situ IR and Raman Spectroscopy: Techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can monitor the concentration of reactants, products, and key intermediates in real-time. This data is crucial for kinetic analysis and reaction optimization.

Mass Spectrometry: The use of online mass spectrometry techniques, such as Reaction Monitoring Mass Spectrometry (RMMS), can provide rapid screening of reaction conditions and identify byproducts, accelerating the development of efficient synthetic protocols.

Table 3: Spectroscopic Techniques for Mechanistic Studies

| Technique | Information Gained | Application in Pyrimidine Chemistry |

| Real-time 2D NMR | Structural confirmation of transient intermediates, reaction kinetics nih.gov | Elucidating the mechanism of catalytic C-H functionalization |

| In-situ ATR-FTIR | Concentration profiles of reactants/products, kinetic data | Monitoring the progress of nucleophilic substitution at the C6 position |

| Raman Spectroscopy | Vibrational information, suitable for non-polar bonds/solvents | Studying reactions in aqueous or complex media |

| Online Mass Spectrometry | Identification of products and byproducts, high-throughput screening | Rapid optimization of cross-coupling reaction conditions |

Computational Chemistry and Artificial Intelligence in Predicting Pyrimidine Reactivity and Synthetic Routes

The synergy between computational chemistry and artificial intelligence (AI) is set to revolutionize how chemical synthesis is planned and executed. engineering.org.cn These tools can predict reactivity, explore vast chemical spaces, and propose novel synthetic pathways, saving significant time and resources in the lab.

Key Research Thrusts:

Quantum Chemical Computations: Density Functional Theory (DFT) and other quantum chemical methods can be used to model the electronic structure of this compound. nih.govnih.gov These calculations can predict sites of reactivity (e.g., for electrophilic or nucleophilic attack), elucidate reaction mechanisms, and calculate spectroscopic properties to aid in the interpretation of experimental data. nih.govresearchgate.net

AI for Retrosynthesis: AI-powered retrosynthesis tools, often utilizing deep learning and neural networks, can analyze the structure of a target pyrimidine derivative and propose multiple synthetic routes from commercially available starting materials. engineering.org.cnpreprints.orgnih.gov These platforms can learn from the vast body of published chemical reactions to suggest both common and novel disconnections, inspiring new synthetic strategies. cas.orgquantumzeitgeist.com

Machine Learning for Reaction Optimization: Machine learning models can be trained on experimental data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. This data-driven approach can accelerate the optimization process and improve reaction yields and selectivity. preprints.org

Table 4: Computational and AI Tools in Pyrimidine Research

| Tool/Method | Application | Predicted Outcome for this compound |

| Density Functional Theory (DFT) | Reactivity analysis, mechanistic investigation nih.govnih.gov | Prediction of the most likely site for C-H activation; calculation of NMR shifts for intermediates. |

| AI-based Retrosynthesis | Synthetic route planning engineering.org.cnpreprints.org | Generation of novel, efficient synthetic pathways from simple precursors. |

| Machine Learning Models | Reaction condition optimization preprints.org | Prediction of the optimal catalyst and ligand for a specific Suzuki coupling reaction. |

| Quantitative Structure-Activity Relationship (QSAR) | Property prediction | Estimation of physicochemical properties (e.g., pKa) for novel derivatives. nih.gov |

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine?

Methodological Answer:

Synthesis optimization requires careful control of reaction parameters (temperature, solvent, catalyst) and precursor selection. For pyrimidine derivatives, multi-step reactions often begin with commercially available precursors like 6-chloropyrimidin-4-amine, followed by nitration and benzylation. Evidence suggests using continuous flow reactors or automated systems to enhance yield and reproducibility . Statistical experimental design (e.g., factorial design) minimizes trial-and-error by identifying critical variables (e.g., reagent stoichiometry, reaction time) through systematic variation .

Advanced: How can computational methods improve reaction design for this compound derivatives?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, guiding the selection of optimal reagents and conditions. For example, ICReDD’s workflow integrates computational reaction path searches with experimental validation to reduce development time . Molecular dynamics simulations can model substituent effects on reactivity, such as the electron-withdrawing nitro group’s impact on electrophilic substitution .

Basic: What structural characterization techniques are essential for confirming the purity of this compound?

Methodological Answer:

X-ray crystallography resolves intramolecular interactions (e.g., hydrogen bonds, π–π stacking) critical for confirming molecular geometry . Complementary techniques include:

- NMR : Assigns signals for nitro, benzyl, and pyrimidine protons.

- HPLC-MS : Verifies molecular weight and detects impurities.

- Elemental Analysis : Validates stoichiometry (C, H, N, Cl) .

Advanced: How do substituent positions on the pyrimidine ring influence biological activity in SAR studies?

Methodological Answer:

The nitro group at position 5 enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites). Benzyl groups at position 4 modulate lipophilicity, affecting membrane permeability. Comparative studies show that replacing the benzyl group with bulkier substituents (e.g., trifluoromethylphenyl) alters selectivity for antimicrobial vs. anticancer targets . Dihedral angles between substituents and the pyrimidine ring (measured via crystallography) correlate with binding affinity .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Methodological Answer:

- MIC (Minimum Inhibitory Concentration) Assays : Test bacterial/fungal growth inhibition (e.g., against Staphylococcus aureus or Candida albicans).

- Time-Kill Kinetics : Assess bactericidal vs. bacteriostatic effects.

- Resistance Profiling : Compare efficacy against drug-resistant and wild-type strains .

Advanced: How can researchers resolve contradictions in biological activity data across structurally similar pyrimidine derivatives?

Methodological Answer:

Discrepancies may arise from differences in assay conditions (e.g., pH, serum protein binding) or cellular uptake. Normalize data using:

- Dose-Response Curves : Compare EC₅₀ values under standardized conditions.

- Metabolic Stability Tests : Assess compound degradation in cell culture media.

- Molecular Docking : Identify steric clashes or electronic mismatches in target binding pockets .

Basic: What analytical methods ensure purity and stability during long-term storage?

Methodological Answer:

- Accelerated Stability Studies : Expose samples to heat/humidity and monitor degradation via HPLC.

- Karl Fischer Titration : Quantify water content to prevent hydrolysis.

- Thermogravimetric Analysis (TGA) : Detect decomposition temperatures .

Advanced: What reaction mechanisms explain the nitro group’s role in subsequent derivatization?

Methodological Answer:

The nitro group undergoes selective reduction (e.g., catalytic hydrogenation) to an amine, enabling further functionalization. In acidic conditions, nitration at position 5 activates the pyrimidine ring for nucleophilic substitution at position 6 (chlorine replacement). Kinetic studies using isotopically labeled reagents can distinguish between SNAr (nucleophilic aromatic substitution) and radical pathways .

Advanced: How can pharmacokinetic properties (e.g., bioavailability) be predicted for this compound?

Methodological Answer:

- In Silico Models : Use software like SwissADME to estimate LogP, solubility, and P-glycoprotein substrate potential.

- Caco-2 Permeability Assays : Simulate intestinal absorption.

- Plasma Protein Binding Studies : Correlate free fraction with efficacy .

Basic: What green chemistry approaches minimize waste in large-scale synthesis?

Methodological Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer waste disposal.

- Catalyst Recycling : Use immobilized palladium catalysts for Suzuki couplings.

- Microwave-Assisted Synthesis : Reduce reaction times and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.